4-(4-Chlorophenyl)butan-1-amine
Overview
Description
“4-(4-Chlorophenyl)butan-1-amine” is a chemical compound with the CAS number 63998-62-9 . It has a molecular formula of C10H14ClN and a molecular weight of 183.68 .
Molecular Structure Analysis
The IUPAC name for “this compound” is 4-(4-chlorophenyl)-1-butanamine . The InChI code for this compound is 1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a boiling point of 75-80°C at 0.2-0.25 mmHg . The compound should be stored at 4°C and protected from light .
Scientific Research Applications
Asymmetric Synthesis
N-tert-Butanesulfinyl aldimines and ketimines, as versatile intermediates, facilitate the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology, employing tert-butanesulfinamide, provides a route to synthesize a wide range of highly enantioenriched amines efficiently (Ellman, Owens, & Tang, 2002).
Spectroscopic Characterization
The Co(III) complexes with salophen and different amines, including morpholine, pyrrolidine, and piperidine, have been synthesized and characterized, shedding light on their structural and chemical properties through X-ray diffraction and spectroscopic analysis. This research contributes to understanding the interactions and bonding nature in metal complexes (Amirnasr et al., 2001).
Corrosion Inhibition
Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion. These studies provide insights into the electronic and chemical interactions contributing to corrosion inhibition, which is crucial for designing more effective inhibitors (Kaya et al., 2016).
Analytical Chemistry
The use of room temperature ionic liquids (ILs) for improving the separation and quantization of aromatic amines in consumer products via HPLC coupled with electrochemical detection demonstrates the potential of ILs in enhancing analytical methodologies. This research contributes to the development of more sensitive and selective analytical techniques for detecting hazardous compounds in consumer products (Lizier & Zanoni, 2012).
Safety and Hazards
The safety information for “4-(4-Chlorophenyl)butan-1-amine” indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
4-(4-chlorophenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRKOJIBBAJAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444663 | |
Record name | 4-(4-chlorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63998-62-9 | |
Record name | 4-(4-chlorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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